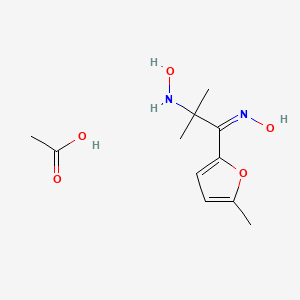
2,2,2-trifluoro-N-(2-oxo-4-phenyl-1,2-dihydro-6-quinazolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N-(2-oxo-4-phenyl-1,2-dihydro-6-quinazolinyl)acetamide, also known as TQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ belongs to the class of quinazoline derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
Scientific Research Applications
2,2,2-trifluoro-N-(2-oxo-4-phenyl-1,2-dihydro-6-quinazolinyl)acetamide has been shown to exhibit a variety of therapeutic applications in scientific research. One of the most significant applications of this compound is its anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and prevent metastasis. Additionally, this compound has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-oxo-4-phenyl-1,2-dihydro-6-quinazolinyl)acetamide is not fully understood. However, it has been shown to interact with a variety of cellular targets, including DNA, RNA, and proteins. This compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the down-regulation of anti-apoptotic proteins. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and prevent metastasis. Additionally, this compound has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2,2-trifluoro-N-(2-oxo-4-phenyl-1,2-dihydro-6-quinazolinyl)acetamide is its ability to induce apoptosis in cancer cells. This compound has been shown to be effective in a variety of cancer cell lines, including breast, prostate, and lung cancer. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 2,2,2-trifluoro-N-(2-oxo-4-phenyl-1,2-dihydro-6-quinazolinyl)acetamide. One area of research is the development of this compound analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interaction with cellular targets. Another area of research is the development of this compound-based drug delivery systems for targeted cancer therapy. Finally, further research is needed to explore the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. Although there are limitations to the use of this compound in lab experiments, its potential applications make it a promising candidate for future research.
Synthesis Methods
The synthesis of 2,2,2-trifluoro-N-(2-oxo-4-phenyl-1,2-dihydro-6-quinazolinyl)acetamide involves the reaction between 2-aminobenzophenone and ethyl trifluoroacetate in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound in high yield. The synthesis method for this compound has been optimized, and the compound can be obtained in a relatively short period of time.
properties
IUPAC Name |
2,2,2-trifluoro-N-(2-oxo-4-phenyl-1H-quinazolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)14(23)20-10-6-7-12-11(8-10)13(22-15(24)21-12)9-4-2-1-3-5-9/h1-8H,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLXEGGKPIVCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)
![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)

![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)
![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)
![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)

![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)
![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)